molecular formula C21H18ClN3O3 B2690669 3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide CAS No. 921837-14-1

3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2690669
CAS No.: 921837-14-1
M. Wt: 395.84
InChI Key: AWIZJJGBZTZKEH-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, including the formation of the isoxazole ring, chlorination, and coupling reactions. Common reagents used in these steps may include:

    Isoxazole formation: Using hydroxylamine and acyl chlorides.

    Chlorination: Using thionyl chloride or phosphorus pentachloride.

    Coupling reactions: Using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it may be studied for its potential interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, compounds like this are often investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, such compounds may be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide
  • N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)-5-methylisoxazole-4-carboxamide lies in its specific structural features, such as the combination of the isoxazole ring with the indolinone moiety, which may confer unique biological activities and chemical reactivity.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-3-25-17-9-8-14(10-13(17)11-18(25)26)23-21(27)19-12(2)28-24-20(19)15-6-4-5-7-16(15)22/h4-10H,3,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIZJJGBZTZKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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